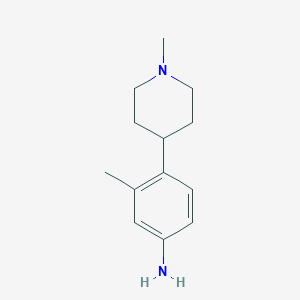
3-Methyl-4-(1-methylpiperidin-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, featuring a piperidine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline typically involves the reaction of 3-methyl aniline with 1-methyl-4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
3-Methyl-4-(1-methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds .
科学研究应用
3-Methyl-4-(1-methylpiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 3-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-Methyl-4-(1-methylpiperidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
生物活性
3-Methyl-4-(1-methylpiperidin-4-yl)aniline, a derivative of aniline featuring a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which plays a significant role in its interactions with various biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, pharmacological implications, and potential therapeutic applications.
Structural Information
- Molecular Formula : C₁₃H₁₈N₂
- SMILES : CC1=C(C=CC(=C1)N)C2CCN(CC2)C
- InChI : InChI=1S/C13H20N2/c1-10-9-12(14)3-4-13(10)11-5-7-15(2)8-6-11/h3-4,9,11H,5-8,14H2,1-2H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 205.16992 | 148.7 |
| [M+Na]+ | 227.15186 | 161.5 |
| [M+NH₄]+ | 222.19646 | 158.0 |
| [M+K]+ | 243.12580 | 154.0 |
| [M-H]- | 203.15536 | 153.7 |
Research indicates that this compound interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects. Notably, studies have shown its potential as an inhibitor of acetylcholinesterase (AChE), a critical target in the treatment of Alzheimer's disease (AD). AChE inhibitors are essential for increasing acetylcholine levels in the brain, thereby improving cognitive function in patients with AD .
Pharmacological Implications
The compound's binding affinities to molecular targets suggest that it may influence neurotransmitter systems significantly. This implies potential relevance in treating neurological disorders such as Alzheimer's and other cognitive impairments .
Case Study: AChE Inhibition
In a study assessing various compounds for their AChE inhibitory potential, this compound was identified among the candidates with promising binding affinities greater than established drugs like Donepezil and Rivastigmine . The binding interactions were analyzed using molecular docking simulations, highlighting specific residues involved in the interaction with AChE.
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals that compounds sharing similar features exhibit varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(1-Methylpiperidin-4-yl)aniline | 454482-12-3 | 0.90 |
| 3-Methyl-4-(3-methylpiperidin-1-yl)aniline | 19733-56-3 | 0.95 |
| 3-(Piperazin-1-yl)aniline | N/A | Moderate |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
属性
CAS 编号 |
1176104-20-3 |
|---|---|
分子式 |
C13H20N2 |
分子量 |
204.31 g/mol |
IUPAC 名称 |
3-methyl-4-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(14)3-4-13(10)11-5-7-15(2)8-6-11/h3-4,9,11H,5-8,14H2,1-2H3 |
InChI 键 |
FEGVRHOYNJHKCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















